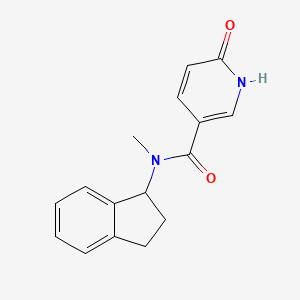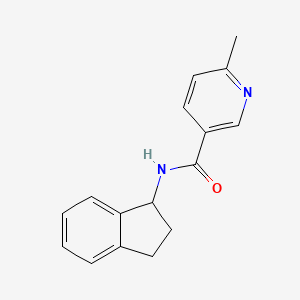
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide, also known as ML346, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. ML346 was first synthesized in 2013 by researchers at the Scripps Research Institute in Florida, USA. Since then, it has been the subject of numerous studies exploring its mechanism of action and potential uses.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to act by modulating the activity of a family of proteins known as sirtuins. Sirtuins are involved in a variety of cellular processes, including DNA repair, metabolism, and inflammation. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to activate sirtuins, which may explain its protective effects in neurons and its anti-cancer properties.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to have several biochemical and physiological effects. In addition to its effects on sirtuins, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to the development of disease. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has also been found to increase the levels of a protein called PGC-1α, which is involved in the regulation of metabolism and energy production.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular processes. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to be relatively non-toxic, which allows for higher doses to be used in experiments. However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide in lab experiments. Its synthesis is complex and requires specialized expertise, which may limit its availability. Additionally, the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide can protect neurons from damage, but further research is needed to determine its efficacy in animal models and humans. Another area of interest is its potential use in the treatment of cancer. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to inhibit the growth of cancer cells, but more research is needed to determine its effectiveness in different types of cancer. Additionally, there is interest in exploring the potential use of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide in the treatment of diabetes and other metabolic disorders. Overall, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is a promising molecule that has the potential to have a significant impact on a variety of diseases.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 6-methyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3-dihydroindene in the presence of a base to yield the desired product, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is a challenging process and requires expertise in organic chemistry.
科学的研究の応用
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to have potential therapeutic applications in a variety of diseases, including neurodegenerative disorders, cancer, and diabetes. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide can protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-6-7-13(10-17-11)16(19)18-15-9-8-12-4-2-3-5-14(12)15/h2-7,10,15H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNCRFYZLVQSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
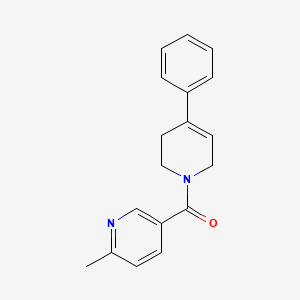
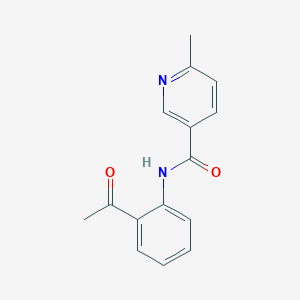
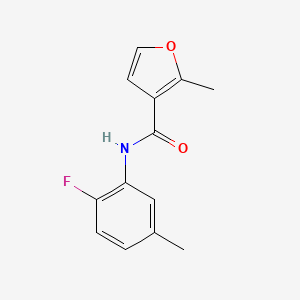
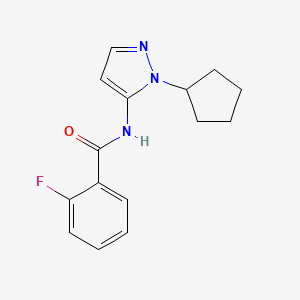
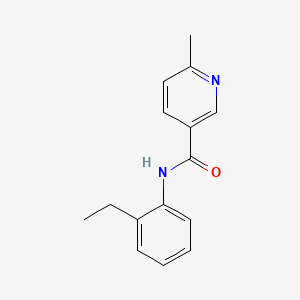
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
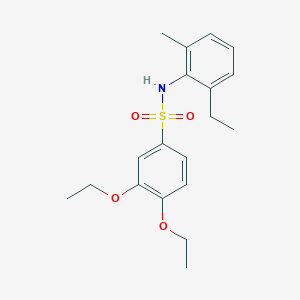
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
